![molecular formula C22H52O8Si3 B115550 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol CAS No. 151662-01-0](/img/structure/B115550.png)
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol is a compound that belongs to the family of siloxanes and silicones. This compound is characterized by its 3-hydroxypropyl group termination and ethoxylated propoxylated structure. It is typically a colorless to pale yellow liquid with low surface tension, good wettability, and dispersibility. It is soluble in organic solvents but insoluble in water .
Métodos De Preparación
The synthesis of 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol involves the reaction of hydroxyl-terminated polydimethylsiloxane with ethoxylating and propoxylating agents. The reaction conditions typically include the use of catalysts and controlled temperature to ensure the desired degree of ethoxylation and propoxylation . Industrial production methods often involve continuous processes to maintain consistency and efficiency in large-scale production .
Análisis De Reacciones Químicas
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant, dispersing agent, and emulsifying agent in various chemical formulations.
Biology: The compound is utilized in biological research for its biocompatibility and ability to modify surfaces.
Medicine: It finds applications in medical devices and drug delivery systems due to its stability and non-toxicity.
Industry: The compound is employed in the production of lubricants, anti-foaming agents, and film-forming agents
Mecanismo De Acción
The mechanism of action of 2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol involves its interaction with various molecular targets. The ethoxylated and propoxylated groups enhance its solubility and dispersibility, allowing it to effectively modify surfaces and interfaces. The compound’s low surface tension and good wettability contribute to its effectiveness as a surfactant and emulsifying agent .
Comparación Con Compuestos Similares
2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol can be compared with other similar compounds such as:
Polydimethylsiloxane: A widely used silicone compound with similar properties but lacking the ethoxylated and propoxylated groups.
Bis-PEG dimethicone: Another silicone compound with polyethylene glycol groups, offering different solubility and application properties.
Trimethylsiloxy-terminated polydimethylsiloxane: A compound with trimethylsiloxy termination, providing different surface properties
The unique combination of 3-hydroxypropyl group termination and ethoxylated propoxylated structure makes this compound particularly effective in applications requiring low surface tension and good wettability.
Propiedades
Número CAS |
151662-01-0 |
|---|---|
Fórmula molecular |
C22H52O8Si3 |
Peso molecular |
528.9 g/mol |
Nombre IUPAC |
2-[2-[3-[[[3-[2-(1-hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C22H52O8Si3/c1-21(19-23)27-15-13-25-11-9-17-31(3,4)29-33(7,8)30-32(5,6)18-10-12-26-14-16-28-22(2)20-24/h21-24H,9-20H2,1-8H3 |
Clave InChI |
ARUUUQLULLOGLU-UHFFFAOYSA-N |
SMILES |
CC(CO)OCCOCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(C)CO |
SMILES canónico |
CC(CO)OCCOCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(C)CO |
| 151662-01-0 | |
Sinónimos |
Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated propoxylated |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)

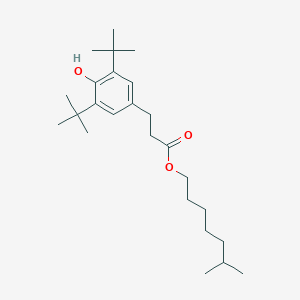
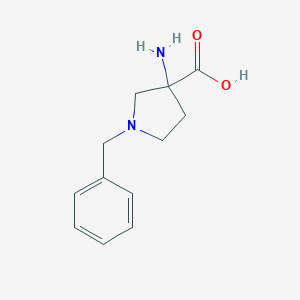

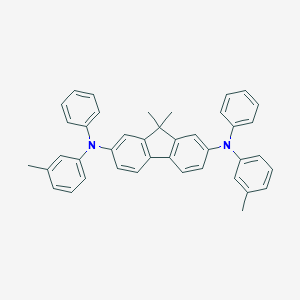
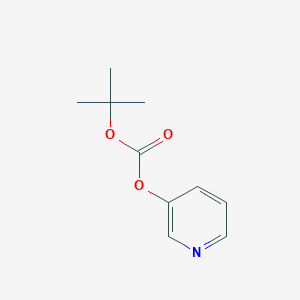
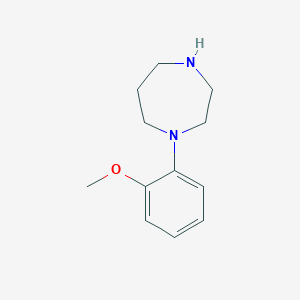
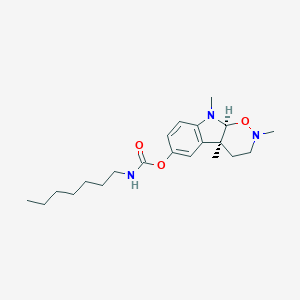
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
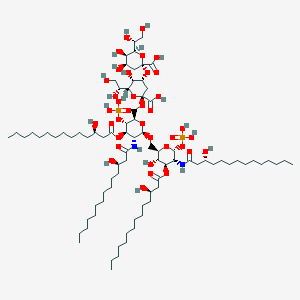

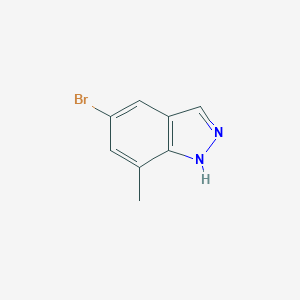
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)
